Methyl 5-chloro-4-fluoro-2-nitrobenzoate chemical properties
Methyl 5-chloro-4-fluoro-2-nitrobenzoate chemical properties
An In-Depth Technical Guide to Methyl 5-chloro-4-fluoro-2-nitrobenzoate: Properties, Synthesis, and Applications
Executive Summary
Methyl 5-chloro-4-fluoro-2-nitrobenzoate is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic and steric properties, derived from the specific arrangement of electron-withdrawing nitro and halogen substituents, render it a valuable and versatile synthetic intermediate.[1] The molecule's activated aromatic ring is primed for nucleophilic aromatic substitution (SNAr), while the nitro and ester moieties offer orthogonal reactive handles for subsequent chemical transformations. This guide provides a comprehensive overview of its physicochemical properties, outlines robust synthetic and purification strategies, delves into its core reactivity, and discusses its applications as a molecular building block in the development of complex target molecules.
Molecular Overview and Physicochemical Properties
The precise placement of substituents on the benzene ring is critical, as positional isomers can exhibit vastly different chemical behaviors and physical characteristics.[1] Methyl 5-chloro-4-fluoro-2-nitrobenzoate's structure is defined by a chlorine atom at position 5, a fluorine atom at position 4, a nitro group at position 2, and a methyl ester at position 1. This specific arrangement governs its reactivity and utility.
Structural Identification
| Identifier | Value |
| IUPAC Name | methyl 5-chloro-4-fluoro-2-nitrobenzoate |
| CAS Number | 623588-40-9 |
| Molecular Formula | C₈H₅ClFNO₄[1][2][3] |
| Molecular Weight | 233.58 g/mol [1][2][4] |
| Canonical SMILES | COC(=O)C1=C(C=C(C(=C1)F)Cl)[O-] |
| InChI Key | LFDJJFPADBUPQM-UHFFFAOYSA-N[1] |
Physicochemical Data
| Property | Value | Source |
| Appearance | Off-white to white solid/powder | Inferred from similar compounds[5] |
| Purity | Typically ≥97% | [6] |
| Topological Polar Surface Area (TPSA) | 69.44 Ų | [2] |
| logP (calculated) | 2.17 - 2.3 | [2][4] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 2 | [2] |
Synthesis and Purification
The synthesis of Methyl 5-chloro-4-fluoro-2-nitrobenzoate is a multi-step process that requires careful control of regioselectivity, particularly during the nitration step.[1]
Retrosynthetic Analysis
A logical retrosynthetic analysis simplifies the molecule to readily available starting materials.[1] The primary disconnection is the ester linkage, which points to 5-chloro-4-fluoro-2-nitrobenzoic acid and methanol as the immediate precursors.[1] A subsequent C-N disconnection reveals that the parent carboxylic acid can be derived from 3-chloro-4-fluorobenzoic acid via electrophilic aromatic nitration.
Caption: Retrosynthetic pathway for the target molecule.
Forward Synthesis Pathway
The forward synthesis begins with the nitration of 3-chloro-4-fluorobenzoic acid. The regiochemical outcome is dictated by the directing effects of the existing substituents. The carboxylic acid is meta-directing, while the halogens are ortho, para-directing.[1] The ortho-directing effect of the chlorine atom at C-3 is leveraged to install the nitro group at the desired C-2 position.[1] This is followed by esterification to yield the final product.
Caption: Forward synthesis workflow.
Detailed Experimental Protocol: Esterification
This protocol is adapted from a reliable method for a structurally similar substrate, providing high yields under relatively mild conditions.[7]
Objective: To convert 5-chloro-4-fluoro-2-nitrobenzoic acid to its corresponding methyl ester.
Materials:
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5-chloro-4-fluoro-2-nitrobenzoic acid
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Acetone (anhydrous)
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Potassium carbonate (K₂CO₃), finely powdered
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Dimethyl sulfate (Me₂SO₄)
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Ethyl acetate
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Magnesium sulfate (MgSO₄), anhydrous
-
Ice
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 5-chloro-4-fluoro-2-nitrobenzoic acid (1 equivalent) in anhydrous acetone.
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Rationale: Acetone serves as a polar aprotic solvent that dissolves the starting material and facilitates the reaction without participating in it.
-
-
Base Addition: Add finely powdered potassium carbonate (approx. 1.5 equivalents) to the stirred solution.
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Rationale: K₂CO₃ is a mild base that deprotonates the carboxylic acid, forming the carboxylate anion. This anion is a much more potent nucleophile than the neutral carboxylic acid, which is crucial for the subsequent alkylation step.
-
-
Alkylation: Add dimethyl sulfate (approx. 1.3 equivalents) dropwise to the mixture.
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Rationale: Dimethyl sulfate is a powerful methylating agent. The carboxylate anion attacks one of the methyl groups, displacing the sulfate as a leaving group and forming the methyl ester. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen; handle with extreme care in a fume hood.
-
-
Reaction: Heat the mixture to reflux for approximately 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature and pour it into an ice-water bath.
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Rationale: This step quenches the reaction and precipitates the organic product while dissolving the inorganic salts (like K₂CO₃ and potassium sulfate byproduct).
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-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.
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Drying and Filtration: Dry the combined organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
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Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude methyl 5-chloro-4-fluoro-2-nitrobenzoate, typically as a solid.
Purification and Characterization Strategy
The crude product can be purified by recrystallization, commonly from methanol, to obtain a product of high purity.[7] Purity and structural confirmation are achieved using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Chemical Reactivity and Mechanistic Insights
The molecule's reactivity is dominated by the powerful electron-withdrawing nature of the nitro group, which significantly influences the aromatic system.
Nucleophilic Aromatic Substitution (SNAr)
The nitro group, positioned ortho and para to the two halogen atoms, strongly activates the ring towards nucleophilic attack.[1] This makes the chlorine and fluorine atoms susceptible to displacement by a wide range of nucleophiles (e.g., amines, alkoxides, thiols). This SNAr reactivity is a cornerstone of its utility as a synthetic building block, allowing for the introduction of diverse functional groups.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amine (-NH₂) using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., SnCl₂/HCl). This transformation is fundamental in drug discovery, converting the electron-withdrawing nitro functionality into an electron-donating and nucleophilic amino group, which can be further derivatized to build complex molecular scaffolds.[8]
Ester Group Manipulations
The methyl ester group can undergo standard transformations, such as hydrolysis back to the carboxylic acid under acidic or basic conditions, or transesterification with other alcohols. This provides an additional handle for modifying the molecule's properties or for linking it to other molecular fragments.
Sources
- 1. Methyl 5-chloro-4-fluoro-2-nitrobenzoate | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Methyl 4-chloro-5-fluoro-2-nitrobenzoate | C8H5ClFNO4 | CID 59418573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Methyl 4-chloro-5-fluoro-2-nitrobenzoate 97% | CAS: 1113049-81-2 | AChemBlock [achemblock.com]
- 7. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-AMino-2-chloro-4-fluoro-benzoic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]
